Benzamide, N-(3,6-dihydro-1(2H)-pyridinyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(3,6-dihydro-1(2H)-pyridinyl)- can be achieved through several methods. One common approach involves the reaction of benzoyl chloride with 3,6-dihydro-1(2H)-pyridine in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of Benzamide, N-(3,6-dihydro-1(2H)-pyridinyl)- may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of automated purification systems can streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(3,6-dihydro-1(2H)-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzene ring or the pyridine ring are replaced by other groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Oxidized benzamide derivatives.
Reduction: Reduced benzamide derivatives.
Substitution: Substituted benzamide derivatives with various functional groups.
Scientific Research Applications
Benzamide, N-(3,6-dihydro-1(2H)-pyridinyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzamide, N-(3,6-dihydro-1(2H)-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The parent compound without the 3,6-dihydro-1(2H)-pyridinyl group.
N-(2-Pyridinyl)benzamide: A similar compound with a pyridine ring instead of the 3,6-dihydro-1(2H)-pyridinyl group.
N-(3,4-Dihydro-2H-pyridinyl)benzamide: Another analog with a different partially saturated pyridine ring.
Uniqueness
Benzamide, N-(3,6-dihydro-1(2H)-pyridinyl)- is unique due to the presence of the 3,6-dihydro-1(2H)-pyridinyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
35990-31-9 |
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Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
N-(3,6-dihydro-2H-pyridin-1-yl)benzamide |
InChI |
InChI=1S/C12H14N2O/c15-12(11-7-3-1-4-8-11)13-14-9-5-2-6-10-14/h1-5,7-8H,6,9-10H2,(H,13,15) |
InChI Key |
WRYOQUKTMAINCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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